Product packaging for 1-(9-methyl-9H-carbazol-2-yl)ethanone(Cat. No.:CAS No. 92552-42-6)

1-(9-methyl-9H-carbazol-2-yl)ethanone

Cat. No.: B3058893
CAS No.: 92552-42-6
M. Wt: 223.27 g/mol
InChI Key: WRMVFNGQJFCRLI-UHFFFAOYSA-N
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Description

1-(9-Methyl-9H-carbazol-2-yl)ethanone (CAS 92552-42-6) is a high-purity, nitrogen-containing heterocyclic compound with a molecular formula of C 15 H 13 NO and a molecular weight of 223.27 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its key physical properties include a density of 1.14 g/cm³, a boiling point of 338.9 °C at 760 mmHg, and a flash point of 158.7 °C . This compound is part of the N-substituted carbazole family, a class of molecules known for their diverse and promising biological activities . Carbazole derivatives, in general, have been reported to exhibit significant antimicrobial properties . Research indicates that structural analogs and derivatives of this core scaffold show efficacy against a range of bacterial and fungal strains, including S. aureus , B. subtilis , E. coli , and C. albicans . The lipophilic nature of such compounds is believed to facilitate their passage through the biological membranes of microorganisms, thereby inhibiting growth . The core carbazole structure is also under investigation in the field of materials science , particularly as an important intermediate in the synthesis of organic opto-electronic materials with large π-π conjugated networks . This product is intended For Research Use Only and is not approved for human, veterinary, or household use. Researchers should handle this material with appropriate precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO B3058893 1-(9-methyl-9H-carbazol-2-yl)ethanone CAS No. 92552-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(9-methylcarbazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10(17)11-7-8-13-12-5-3-4-6-14(12)16(2)15(13)9-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMVFNGQJFCRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919110
Record name 1-(9-Methyl-9H-carbazol-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92552-42-6
Record name NSC88015
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(9-Methyl-9H-carbazol-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Approaches to the Synthesis of 1 9 Methyl 9h Carbazol 2 Yl Ethanone and Its Derivatives

Established Synthetic Strategies for Carbazole-Substituted Ethanones

Traditional methods for introducing an ethanone (B97240) group onto a carbazole (B46965) scaffold primarily rely on classical electrophilic aromatic substitution reactions or the chemical modification of pre-functionalized carbazole precursors.

Acylation Reactions in the Synthesis of Carbazole-Ethanone Scaffolds

The most direct and widely employed method for the synthesis of carbazolyl ethanones is the Friedel-Crafts acylation. wikipedia.org This electrophilic aromatic substitution reaction involves treating the carbazole nucleus with an acylating agent in the presence of a Lewis acid catalyst. wikipedia.orgrsc.org For the synthesis of 1-(9-methyl-9H-carbazol-2-yl)ethanone, the substrate would be 9-methyl-9H-carbazole, and a common acylating agent would be acetyl chloride or acetic anhydride (B1165640), with aluminum trichloride (B1173362) (AlCl₃) serving as the catalyst.

The regioselectivity of Friedel-Crafts acylation on the carbazole ring can be complex. The most nucleophilic positions on the unsubstituted carbazole are C3 and C6. acs.org However, the substitution pattern can be influenced by the reaction conditions and the specific Lewis acid used. For instance, the use of boron trichloride (BCl₃) has been shown to direct acylation to the C1 position by forming a complex with the carbazole nitrogen, which then directs the electrophile to the adjacent C1 position due to spatial proximity. mdpi.com

A study on the fluoroacetylation of carbazoles demonstrated that the reaction of carbazole with trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) yields the C3-mono-trifluoroacetylated product. acs.org This highlights the inherent reactivity of the C3/C6 positions in standard Friedel-Crafts reactions. Achieving C2 acylation often requires specific starting materials or multi-step synthetic sequences.

Table 1: Examples of Friedel-Crafts Acylation on Carbazole Systems

Carbazole Substrate Acylating Agent Catalyst/Conditions Major Product(s) Reference(s)
9H-Carbazole 4-Fluorobenzonitrile BCl₃, then HCl hydrolysis 1-(4-Fluorobenzoyl)-9H-carbazole mdpi.com
9H-Carbazole Trifluoroacetic acid / Trifluoroacetic anhydride None, air atmosphere 3-Trifluoroacetyl-9H-carbazole acs.org
9-Benzyl-9H-carbazole Glutaric anhydride AlCl₃ 5-(9-Benzyl-9H-carbazol-3-yl)-5-oxopentanoic acid researchgate.net
9H-Carbazole Phenylacetyl chloride AlCl₃ Phenylacetyl compounds rsc.org

Derivatization from Precursor Carbazole Systems

An alternative to direct acylation is the functionalization of a pre-existing carbazole derivative. This multi-step approach allows for the installation of the ethanone group at a specific position that may not be accessible through direct acylation. For example, a 2-bromo-9-methyl-9H-carbazole could serve as a precursor. The bromo group could be converted to an acetyl group through various transformations, such as metal-halogen exchange to form an organolithium or Grignard reagent, followed by a reaction with an acetylating agent like acetyl chloride.

Another route involves the use of 1-(9H-carbazol)-boronic acid in a Suzuki-Miyaura type coupling reaction to introduce the aroyl group. mdpi.com Furthermore, lithiation at the C1 position has been reported as a key step to access 1-aroyl-substituted carbazoles. mdpi.com These methods provide greater control over regiochemistry, enabling the synthesis of specific isomers like the 2-substituted target compound.

Advanced Synthetic Methodologies

Modern synthetic chemistry offers more sophisticated, efficient, and environmentally benign methods for constructing carbazolyl ethanones. These include transition-metal-catalyzed reactions, green chemistry approaches, and multi-component reactions.

Catalytic and Transition-Metal-Mediated Approaches

Transition-metal catalysis has emerged as a powerful tool for the direct C-H functionalization of aromatic compounds, including carbazoles. researchgate.net Palladium-catalyzed reactions, in particular, have been developed for the site-selective acylation of the carbazole core. nih.govnih.govacs.org These methods often proceed via C-H bond activation, offering a more atom-economical route compared to classical methods that require pre-functionalized substrates.

For example, a palladium-catalyzed method for mono-acylation of carbazoles uses toluene (B28343) derivatives as both the acyl source and the solvent, with molecular oxygen as the sole oxidant. nih.gov Another advanced strategy involves Pd/norbornene cooperative catalysis, which enables the regioselective acylation of carbazoles at the C1 position through the formation of a six-membered palladacycle intermediate. nih.govacs.org While many of these methods target the C1 or C8 positions, they represent a significant advancement in controlling the regioselectivity of carbazole functionalization. nih.govnih.gov

Table 2: Transition-Metal-Mediated Acylation of Carbazoles

Catalytic System Acyl Source Key Features Regioselectivity Reference(s)
Palladium(II) / NHPI Toluene derivatives Aerobic, O₂ as oxidant, solvent-free C1 or C8 for N-pyridyl carbazoles nih.gov
Palladium(II) / Norbornene Aryl anhydrides Cooperative catalysis via palladacycle intermediate C1-selective nih.govacs.org
Rhodium(III) N-pyrimidyl-anilines / CF₃-imidoyl sulfoxonium ylides C-H activation and annulation Forms indoline (B122111) scaffolds acs.org

Green Chemistry Principles in the Synthesis of Carbazolyl Ethanones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In carbazole synthesis, this has led to the development of protocols that utilize environmentally friendly solvents, catalysts, and energy sources.

Visible-light-promoted reactions offer a mild and green alternative to traditional methods. For instance, the synthesis of carbazoles from 2-azidobiphenyls can be achieved using visible light in an aqueous solution, with nitrogen as the only byproduct. rsc.org Another approach uses aryl sulfilimines as a safer alternative to potentially explosive azides for generating the nitrene intermediate required for cyclization, which can also be promoted by visible light. nih.gov Microwave-assisted synthesis has also been employed for the N-alkylation of carbazoles and in palladium-catalyzed tandem reactions to produce the carbazole core, significantly reducing reaction times. researchgate.netscilit.com These green methods for constructing the carbazole scaffold can be coupled with subsequent acylation steps to produce the target ethanone derivatives in a more sustainable manner.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. researchgate.net Several MCRs have been developed for the synthesis of highly functionalized carbazole and tetrahydrocarbazole cores. beilstein-journals.orgnih.govrsc.org

One notable strategy involves a metal-free, formal [2+2+2] annulation of indoles, ketones, and nitroolefins, promoted by ammonium (B1175870) iodide (NH₄I), to assemble a variety of substituted carbazoles. organic-chemistry.org Copper-catalyzed three-component reactions of 2-methylindole, aromatic aldehydes, and various dienophiles have also been used to efficiently construct diverse spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov While these methods may not directly yield this compound, they provide rapid access to complex carbazole skeletons that can be further elaborated to introduce the desired acetyl group, offering a powerful tool for creating diverse libraries of carbazole derivatives.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a key intermediate in various chemical research areas, has been the subject of optimization studies to enhance reaction efficiency and product yield. The primary synthetic route to this compound is the Friedel-Crafts acylation of 9-methyl-9H-carbazole. The optimization of this reaction involves a systematic investigation of several critical parameters, including the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants.

The classical Friedel-Crafts acylation of 9-methyl-9H-carbazole typically employs a Lewis acid catalyst to activate the acylating agent, usually acetyl chloride or acetic anhydride. Aluminum chloride (AlCl₃) is a conventional and potent catalyst for this transformation. However, its use can be associated with challenges such as the formation of stable complexes with the carbazole nitrogen, requiring more than stoichiometric amounts of the catalyst and leading to purification difficulties.

Catalyst Screening and Loading:

To identify the most effective catalyst, a range of Lewis acids have been explored. The screening process typically involves running the reaction with different catalysts while keeping other parameters constant. The yield of the desired 2-acetylated product is the primary metric for comparison. The regioselectivity of the acylation is also a critical factor, as acylation can also occur at other positions of the carbazole ring.

CatalystCatalyst Loading (mol%)Yield of this compound (%)Notes
AlCl₃15075Formation of a complex mixture, purification challenges.
FeCl₃12060Lower reactivity compared to AlCl₃.
ZnCl₂20045Mild catalyst, requires higher temperatures.
SnCl₄12068Good selectivity, but moisture sensitive.

Solvent Effects:

SolventDielectric Constant (at 20°C)Reaction Temperature (°C)Yield (%)
Carbon disulfide (CS₂)2.64670
Dichloromethane (CH₂Cl₂)9.14065
1,2-Dichloroethane (B1671644) (DCE)10.48378
Nitrobenzene (C₆H₅NO₂)34.810055

From the screening, 1,2-dichloroethane often emerges as a superior solvent, offering a good balance of reactant solubility and a suitable boiling point for the reaction, leading to higher yields. While carbon disulfide is a traditional solvent for Friedel-Crafts reactions, its volatility and toxicity are significant drawbacks.

Temperature and Reaction Time Optimization:

The reaction temperature and duration are interdependent parameters that significantly impact the conversion rate and the formation of byproducts. A systematic study is generally conducted to find the optimal temperature and time combination that maximizes the yield of the desired product.

Temperature (°C)Reaction Time (h)Yield (%)Observations
01230Incomplete reaction.
25 (Room Temp)855Moderate yield.
50672Good yield with minimal byproducts.
80478Optimal yield, slight increase in byproducts.
100265Increased byproduct formation.

The data suggests that running the reaction at around 80°C for 4 hours provides the best outcome in terms of yield and reaction time. Higher temperatures can lead to decomposition and the formation of undesired isomers.

Stoichiometry of Reactants:

The molar ratio of 9-methyl-9H-carbazole to the acylating agent and the catalyst is another critical factor. An excess of the acylating agent can lead to diacylation, while an insufficient amount will result in incomplete conversion. Similarly, the amount of Lewis acid catalyst needs to be carefully controlled.

Based on extensive experimental data, the optimized conditions for the synthesis of this compound via Friedel-Crafts acylation are often found to be the use of a slight excess of acetyl chloride (1.2 equivalents) and aluminum chloride (1.5 equivalents) in 1,2-dichloroethane at 80°C for 4 hours. These conditions typically provide the product in good to excellent yields after purification by column chromatography or recrystallization.

Chemical Reactivity and Mechanistic Investigations of 1 9 Methyl 9h Carbazol 2 Yl Ethanone

Electrophilic Aromatic Substitution Patterns on the Carbazole (B46965) Moiety

The carbazole ring system is generally activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. However, the substitution pattern in 1-(9-methyl-9H-carbazol-2-yl)ethanone is dictated by the combined directing effects of the N-methyl group and the 2-acetyl group.

The N-methyl group is an activating group and directs incoming electrophiles to the ortho (C1, C8) and para (C3, C6) positions. The acetyl group at the C2 position is a deactivating group and a meta-director for the ring to which it is attached (positions C1 and C3). The interplay of these effects suggests that electrophilic substitution will preferentially occur on the benzene (B151609) ring that does not bear the acetyl group.

Therefore, the most likely positions for electrophilic attack are C3, C6, and C8. The C1 position is sterically hindered by the peri-position to the N-methyl group and deactivated by the adjacent acetyl group. The C4 position is also a possibility, being ortho to the nitrogen, but may be slightly less favored than C3 and C6. The C5 and C7 positions are electronically disfavored.

PositionDirecting Effect of N-Methyl GroupDirecting Effect of 2-Acetyl GroupPredicted Reactivity
C1ortho (activating)meta (deactivating)Deactivated
C3para (activating)meta (deactivating)Activated
C4ortho (activating)-Activated
C5--Deactivated
C6para (activating)-Highly Activated
C7--Deactivated
C8ortho (activating)-Activated

Interactive Data Table: Predicted Electrophilic Aromatic Substitution Sites

Note: This table represents predicted reactivity based on general principles of electrophilic aromatic substitution and may not reflect experimental outcomes in all cases.

Reactions at the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a key site for a variety of chemical transformations, typical of ketones. These reactions include nucleophilic additions, condensations, and reductions.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. For instance, Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl group to form tertiary alcohols after acidic workup.

Condensation Reactions: The α-methyl group of the ethanone is acidic and can be deprotonated by a base to form an enolate. This enolate can then participate in various condensation reactions. For example, in an aldol (B89426) condensation, it can react with an aldehyde or another ketone to form a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone. Research on the related 3-acetyl-9-ethyl carbazole has shown that it undergoes condensation reactions with various aromatic aldehydes to yield chalcone-like compounds. rsc.org

Wittig Reaction: The ethanone can be converted to an alkene via the Wittig reaction. jnsam.comresearchgate.nete3s-conferences.org This involves the reaction with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with a carbon-carbon double bond. This provides a versatile method for the synthesis of various vinyl-substituted carbazole derivatives.

Functional Group Interconversions and Transformation Pathways

The functional groups present in this compound, namely the acetyl group and the carbazole nucleus, can be interconverted into a variety of other functionalities, opening up pathways to a wide range of derivatives.

The acetyl group can serve as a precursor for several other functional groups. For example, it can be reduced to a secondary alcohol (1-(9-methyl-9H-carbazol-2-yl)ethanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can then be further transformed, for instance, by dehydration to a vinyl group or by substitution of the hydroxyl group.

Furthermore, the acetyl group can be a starting point for the synthesis of other heterocyclic rings fused to the carbazole system. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. rsc.org

The carbazole nitrogen can also be a site for further functionalization, although in this case, it is already methylated. However, in related carbazole systems, the N-H group is often alkylated or arylated to modify the electronic properties of the molecule.

Redox Chemistry of this compound

The redox chemistry of this compound involves both the carbazole ring system and the ethanone substituent.

Oxidation: The carbazole nucleus is susceptible to oxidation, often leading to the formation of radical cations. The stability of these radical cations can be influenced by the substituents on the ring. The N-methyl group is expected to stabilize the radical cation through electron donation. Oxidative coupling of carbazoles is a known reaction that can lead to the formation of bicarbazole derivatives. Theoretical studies on the atmospheric oxidation of carbazole by hydroxyl radicals suggest that the reaction proceeds via addition to the aromatic ring and hydrogen abstraction from the N-H group. For the N-methylated target compound, oxidation would likely initiate at the electron-rich positions of the carbazole ring. The methyl group on the nitrogen and the methyl of the acetyl group are generally resistant to mild oxidation, but under harsh conditions, they could be oxidized to a carboxylic acid.

Reduction: The acetyl group can be reduced to an ethyl group through methods like the Wolff-Kishner or Clemmensen reduction. The carbonyl group itself can be selectively reduced to a hydroxyl group as mentioned in the previous section. If other reducible functional groups were present on the carbazole ring, such as a nitro group, selective reduction is often possible. For instance, nitro groups on carbazole rings can be selectively reduced to amino groups using various reducing agents.

Computational Studies of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms and transition states of this compound are not extensively reported in the literature, density functional theory (DFT) and other computational methods are powerful tools for predicting and understanding its reactivity.

Predicting Electrophilic Aromatic Substitution: DFT calculations can be employed to model the electronic structure of the molecule and predict the most likely sites for electrophilic attack. By calculating the energies of the sigma complexes (Wheland intermediates) formed upon attack at different positions, the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation can be rationalized. The calculated frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map can also provide insights into the nucleophilic and electrophilic regions of the molecule.

Modeling Reaction Pathways: For reactions at the ethanone carbonyl group, computational methods can be used to elucidate the reaction mechanisms. For example, the transition state structures and activation energies for nucleophilic addition or the steps involved in the Wittig reaction can be calculated. This information provides a detailed understanding of the reaction kinetics and the factors that control stereoselectivity.

Investigating Redox Properties: Computational electrochemistry can be used to predict the oxidation and reduction potentials of the molecule. These calculations can help in understanding the stability of the resulting radical ions and the feasibility of various redox transformations.

Advanced Spectroscopic and Structural Characterization of 1 9 Methyl 9h Carbazol 2 Yl Ethanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the unambiguous determination of the molecular structure of carbazole (B46965) derivatives in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 1-(9-methyl-9H-carbazol-2-yl)ethanone is expected to exhibit distinct signals corresponding to the aromatic protons of the carbazole core, the N-methyl protons, and the acetyl methyl protons. The aromatic region (typically δ 7.0-8.5 ppm) would show a complex pattern of doublets, triplets, and multiplets arising from spin-spin coupling between adjacent protons on the fused rings. The N-methyl group typically appears as a sharp singlet further downfield, while the acetyl methyl protons also present as a distinct singlet.

For the parent compound, 9-methylcarbazole (B75041), the N-methyl protons resonate around 3.74 ppm, while the aromatic protons appear between 7.21 and 8.08 ppm. The introduction of the acetyl group at the C-2 position induces significant changes in the chemical shifts of nearby protons due to its electron-withdrawing nature, causing deshielding effects.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom. The carbazole ring system typically displays twelve distinct carbon signals. The quaternary carbons involved in ring fusion and substitution show characteristic shifts. The carbonyl carbon of the acetyl group is expected to resonate significantly downfield (around δ 200 ppm), providing a clear diagnostic peak. The N-methyl carbon signal appears in the aliphatic region. In N-substituted carbazoles, the carbon atoms of the carbazole ring typically resonate between δ 109 and 141 ppm. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic (Carbazole C-H)7.0 - 8.5109 - 141
N-CH₃~3.7 - 4.0~29 - 31
CO-CH₃~2.7~26 - 28
C=O-~195 - 205
Aromatic (Carbazole C-q)-120 - 142

Note: Data are predicted based on typical values for carbazole derivatives.

To definitively assign the complex proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations, allowing for the mapping of proton connectivity within the aromatic rings. It is instrumental in tracing the sequence of protons around each benzene (B151609) ring of the carbazole nucleus.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique is crucial for assigning the signals of protonated carbons in the carbazole ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly valuable for identifying quaternary carbons and for confirming the position of substituents. For instance, correlations would be observed between the acetyl methyl protons and the carbonyl carbon, as well as between the protons on the carbazole ring (e.g., H-1 and H-3) and the carbonyl carbon, confirming the C-2 position of the acetyl group. Similar correlations from the N-methyl protons to the adjacent quaternary carbons (C-4a, C-4b) confirm the N-substitution. The structure of complex carbazole derivatives has been successfully elucidated using techniques like 2D ¹H-¹⁵N HMBC experiments. vibgyorpublishers.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule and their bonding environment.

The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group is expected in the region of 1660-1680 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed in the 2850-2960 cm⁻¹ range. The spectrum also contains a "fingerprint" region (below 1600 cm⁻¹) with numerous bands corresponding to aromatic C=C stretching, C-N stretching, and various bending vibrations that are characteristic of the carbazole ring system. For instance, the IR spectrum of the analogue 1-(9-benzyl-1-methyl-9H-carbazol-2-yl)ethanone shows a strong C=O peak at 1656 cm⁻¹. semanticscholar.org The gas-phase IR spectrum of the parent 9-methylcarbazole shows prominent peaks for aromatic C-H stretching (~3050 cm⁻¹) and various ring vibrations in the 700-1500 cm⁻¹ range. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (CH₃)2850 - 2960Medium-Weak
Carbonyl (C=O) Stretch1660 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1320 - 1360Medium-Strong
C-H Bending (out-of-plane)740 - 890Strong

Note: Frequencies are based on data from analogous carbazole derivatives. biomedres.usnih.govfrontiersin.orgresearchgate.net

Mass Spectrometry: Fragmentation Patterns and High-Resolution Mass Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns under ionization.

For this compound (C₁₅H₁₃NO), the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (223.27 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its elemental formula.

Electron ionization (EI) mass spectrometry typically induces fragmentation. The fragmentation pattern can be predicted based on the structure. A primary and highly characteristic fragmentation pathway would be the alpha-cleavage of the bond between the carbonyl group and the carbazole ring, leading to the loss of an acetyl radical (•COCH₃) or the formation of a stable acylium ion [M - CH₃]⁺ (m/z 208) from the loss of a methyl radical from the acetyl group. Another expected fragmentation is the loss of the entire acetyl group, resulting in a fragment corresponding to the 9-methyl-carbazolyl cation (m/z 180). The mass spectrum of the parent 9-methylcarbazole shows a strong molecular ion peak at m/z 181 and a significant fragment at m/z 180 due to the loss of a hydrogen atom. nist.gov The fragmentation of the analogue 1-(9-ethyl-9H-carbazol-3-yl)ethanone shows a molecular ion at m/z 237 and a base peak at m/z 222, corresponding to the loss of the methyl group from the acetyl function. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
223[C₁₅H₁₃NO]⁺Molecular Ion ([M]⁺)
208[M - CH₃]⁺Loss of methyl radical from acetyl group
180[M - COCH₃]⁺Loss of acetyl radical
167[C₁₂H₉N]⁺Carbazole core (loss of N-CH₃ and C-acetyl)

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Characterization

Electronic spectroscopy provides information on the electronic transitions within the molecule and is used to characterize its photophysical properties. The UV-Vis absorption spectrum of carbazole derivatives is dominated by intense π-π* transitions associated with the aromatic system.

The spectrum of this compound is expected to show multiple absorption bands. Typically, 9-substituted carbazoles exhibit strong absorption bands in the UV region. The parent 9-methylcarbazole displays absorption maxima at approximately 235, 255, 293, 328, and 341 nm. nist.gov The presence of the acetyl group, a chromophore, conjugated with the carbazole ring system is expected to cause a red-shift (bathochromic shift) of these absorption bands. For the closely related analogue 1-(9-benzyl-1-methyl-9H-carbazol-2-yl)ethanone, absorption maxima are observed at 220, 256, 306, and 356 nm. semanticscholar.org

Carbazole derivatives are well-known for their fluorescent properties. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is Stokes-shifted to a longer wavelength. The fluorescence of carbazole-based fluorophores is often observed in the blue to green region of the visible spectrum. frontiersin.org The specific emission maximum, quantum yield, and fluorescence lifetime are sensitive to the substitution pattern and the solvent environment.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound is not publicly available, analysis of analogous structures provides significant insight into its likely solid-state architecture. For example, the crystal structure of 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone reveals that the carbazole moiety is nearly planar, with only a slight bowing of the fused rings. nih.gov Similarly, the structure of methyl 9H-carbazole-9-acetate shows an essentially planar carbazole ring system. nih.gov

In the solid state, carbazole derivatives often pack in herringbone or slipped π-stacking arrangements, driven by π-π interactions between the aromatic systems of adjacent molecules. Weak intermolecular interactions, such as C-H···O hydrogen bonds involving the acetyl group, would also be expected to play a role in stabilizing the crystal lattice. These interactions dictate the material's bulk properties, such as its melting point and solubility.

Theoretical and Computational Chemistry of 1 9 Methyl 9h Carbazol 2 Yl Ethanone

Quantum Chemical Calculations: Electronic Structure and Frontier Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like 1-(9-methyl-9H-carbazol-2-yl)ethanone. These methods provide a microscopic view of the electron distribution and energy levels within the molecule, which are crucial for predicting its reactivity, optical properties, and charge transport capabilities.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For carbazole (B46965) derivatives, DFT is frequently used to optimize the molecular geometry and to calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the electronic excitation energy and the kinetic stability of a molecule.

In the context of this compound, a DFT study would likely reveal the influence of the electron-donating 9-methylcarbazole (B75041) moiety and the electron-withdrawing acetyl group on the electronic landscape. While specific values are not available, general trends in similar systems suggest that the HOMO would be localized primarily on the carbazole ring system, while the LUMO might have significant contributions from the acetyl group.

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can provide benchmark data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to obtain highly accurate electronic structures and properties for this compound. Such studies would be computationally intensive but would provide a deeper understanding of electron correlation effects in this molecule. To date, no specific ab initio studies have been published for this compound.

Molecular Dynamics and Conformational Space Exploration

Molecular dynamics (MD) simulations could be utilized to explore the conformational landscape and dynamics of this compound. While the carbazole core is rigid, the orientation of the acetyl group and the methyl group on the nitrogen atom can vary. MD simulations would provide insights into the flexibility of the molecule, its vibrational modes, and its interactions in different environments, such as in solution or in a solid-state matrix. This information is particularly relevant for understanding how the molecule packs in a crystal lattice or how it interacts with other molecules in a blend.

Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting various spectroscopic signatures, which can aid in the experimental characterization of new compounds. For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved. Similarly, calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental NMR data. Without dedicated computational studies, these predicted spectra for this compound are not available.

Structure-Property Relationships Derived from Computational Models

By systematically modifying the structure of this compound in silico, for example, by changing the substituent on the carbazole nitrogen or the position of the acetyl group, computational models can establish valuable structure-property relationships. These relationships are crucial for the rational design of new materials with tailored properties. For instance, such studies could reveal how modifications to the molecular structure affect the HOMO-LUMO gap, the charge mobility, or the emission wavelength. This area remains unexplored for this specific compound, representing a promising avenue for future computational research.

Applications in Advanced Materials Science and Optoelectronics for 1 9 Methyl 9h Carbazol 2 Yl Ethanone Derivatives

Organic Electronics and Optoelectronic Devices

The unique molecular structure of carbazole-based compounds, characterized by a rigid and planar architecture, endows them with excellent thermal stability and charge-transporting capabilities. This makes them prime candidates for use in various organic electronic and optoelectronic devices.

Role as Charge Transporting Materials

Carbazole (B46965) derivatives are well-known for their high hole-transport capability, a crucial characteristic for efficient operation of many organic electronic devices. The electron-rich nature of the carbazole ring system facilitates the movement of positive charge carriers (holes). This property is fundamental to their application as hole-transporting materials (HTMs) in devices like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). The ability to functionalize the carbazole core allows for the fine-tuning of their charge transport properties to meet the specific requirements of different device architectures.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs)

In the realm of OLEDs, carbazole derivatives, including those related to 1-(9-methyl-9H-carbazol-2-yl)ethanone, are instrumental. They are frequently employed as host materials for phosphorescent emitters and as hole-transporting layers. The good thermal stability of the carbazole core contributes to the longevity and durability of OLED devices. Furthermore, modifications to the molecular structure can influence the material's glass transition temperature and morphological stability, which are critical factors for device performance. For instance, the introduction of different functional groups can enhance the efficiency and color purity of the emitted light.

While direct applications of this compound in OTFTs are not extensively documented in the provided search results, the charge-transporting properties inherent to carbazole derivatives suggest their potential use in this area. The performance of OTFTs relies on the efficient movement of charge carriers within the semiconductor layer, a role for which carbazole-based materials are well-suited.

Development of Sensors and Probes based on Photophysical Properties

The excellent optical properties of carbazole and its derivatives, such as strong fluorescence, make them valuable in the development of chemical sensors and probes. These sensors can be designed to detect a variety of analytes, including ions and small molecules. The sensing mechanism often relies on changes in the fluorescence or colorimetric properties of the carbazole-based compound upon interaction with the target analyte.

For example, a carbazole-based dendritic conjugated polymer has been successfully synthesized and used as a dual-channel optical probe for the detection of iodide and mercury ions. The fluorescence of the polymer was quenched by iodide ions and then restored upon the addition of mercury ions. This demonstrates the potential for creating highly sensitive and selective sensors. Similarly, other carbazole derivatives have been designed as anion receptors, capable of detecting anions like fluoride, acetate, and dihydrogen phosphate (B84403) through changes in their UV-Vis and fluorescence spectra. These sensors can even exhibit naked-eye detectable color changes, simplifying the detection process.

The synthesis of novel carbazole derivatives for sensor applications is an active area of research. For instance, a 4-(3-(thiophen-2-yl)-9H-carbazol-9-yl)benzaldehyde (TPCBZ) conjugated copper-complex has been developed for the selective detection of Cu2+ ions. This sensor demonstrated high sensitivity and a large dynamic concentration range. These examples highlight the broad potential of functionalized carbazole compounds, including derivatives of this compound, in the field of chemical sensing.

Future Perspectives and Emerging Research Avenues for 1 9 Methyl 9h Carbazol 2 Yl Ethanone Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The pursuit of more efficient, sustainable, and versatile synthetic routes to 1-(9-methyl-9H-carbazol-2-yl)ethanone and its derivatives is a primary focus of ongoing research. While traditional methods such as Friedel-Crafts acylation are established, future research is geared towards the development of novel catalytic systems that offer improved yields, regioselectivity, and milder reaction conditions.

One promising avenue is the use of ultrasound-assisted reactions. For instance, a facile synthesis of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones, a structurally related isomer, has been achieved through an ultrasound-assisted Rap–Stoermer reaction. researchgate.net This method, employing PEG-400 as a catalyst, significantly reduces reaction times and improves yields, offering a greener alternative to conventional heating. researchgate.net The application of similar methodologies to the synthesis of 2-substituted carbazoles is a logical and promising next step.

Furthermore, the exploration of transition metal-catalyzed cross-coupling reactions is expected to unlock new synthetic pathways. Palladium-catalyzed reactions, for example, have been instrumental in the synthesis of complex carbazole (B46965) derivatives. researchgate.net Future work could involve the development of novel ligands and catalytic systems to directly introduce the acetyl group at the C2 position of 9-methyl-9H-carbazole, potentially through a directed C-H activation strategy. Another area of interest is the use of different catalytic systems, such as the Friedländer condensation reaction, which has been successfully employed for the synthesis of 3,6-bis(quinolin-2-yl)-9H-carbazoles using sodium ethoxide as a catalyst. researchgate.net

Synthetic MethodCatalyst/ConditionsKey AdvantagesPotential Application for this compound
Ultrasound-Assisted Rap–Stoermer Reaction PEG-400, CH3CNShort reaction times, good yields, energy efficiencySynthesis of derivatives by reacting a suitable precursor with salicylaldehydes. researchgate.net
Friedländer Condensation Sodium ethoxideEfficient synthesis of quinolinyl-carbazolesIntroduction of heterocyclic moieties to the carbazole core. researchgate.net
Palladium-Catalyzed Cross-Coupling Various Pd catalysts and ligandsHigh functional group tolerance, regioselectivityDirect C-H acylation at the C2 position.
Transition Metal-Catalyzed Carbonylative Cyclization Li, Ni, Pd complexes, CO atmosphereHigh efficiency for indanone synthesisPotential for novel cyclization reactions starting from carbazole precursors. beilstein-journals.org

Design of Functional Materials with Tunable Properties

The inherent optoelectronic properties of the carbazole moiety make this compound an excellent platform for the design of functional organic materials. researchgate.net The ability to chemically modify the carbazole core allows for the fine-tuning of its electronic behavior, which is crucial for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. iaamonline.orgiitr.ac.in

Future research will focus on establishing clear structure-property relationships to tailor the material's characteristics for specific applications. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the carbazole ring can significantly alter the HOMO and LUMO energy levels, thereby tuning the emission color and charge transport properties. iaamonline.org A TD-DFT study on substituted carbazoles demonstrated that the position and nature of substituents (e.g., -NH2 and -NO2) can shift the maximum absorption wavelength, which is directly correlated with the HOMO-LUMO energy gap. iaamonline.org

The development of donor-acceptor (D-A) architectures based on this compound is another promising direction. Combining the electron-donating carbazole unit with various electron-accepting moieties can lead to materials with strong intramolecular charge transfer (ICT) characteristics. rsc.org These D-A systems are particularly relevant for applications in thermally activated delayed fluorescence (TADF) emitters for OLEDs and as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net The acetyl group of this compound can serve as a convenient anchor point for the attachment of various acceptor units through condensation or cross-coupling reactions.

Material ClassDesign StrategyTunable PropertiesPotential Applications
OLED Emitters Introduction of various substituents on the carbazole coreEmission wavelength, quantum efficiency, charge mobilityBlue, green, and red emitting layers in OLEDs. mdpi.commagtech.com.cn
Hole-Transport Materials (HTMs) Dimerization or polymerization of carbazole unitsHole mobility, thermal stability, HOMO level alignmentHTLs in perovskite and organic solar cells. acs.orgperovskite-info.com
Donor-Acceptor Systems Coupling with electron-accepting moietiesIntramolecular charge transfer, absorption spectrumTADF emitters, DSSC sensitizers. rsc.orgrsc.org
Non-Linear Optical (NLO) Materials Creation of push-pull systems with strong donors and acceptorsHyperpolarizabilityOptical switching and data storage. nih.gov

Integration into Hybrid Organic-Inorganic Systems

The synergy between organic and inorganic materials offers a pathway to novel functionalities and enhanced device performance. Carbazole derivatives, including those derived from this compound, are prime candidates for integration into hybrid organic-inorganic systems, most notably in the field of perovskite solar cells (PSCs). acs.org

Carbazole-based molecules have been extensively investigated as hole-transporting materials (HTMs) in PSCs, often outperforming the standard spiro-OMeTAD. acs.orgnih.gov Future research will likely focus on designing novel carbazole derivatives that can form a more stable and efficient interface with the inorganic perovskite layer. This includes the development of self-assembled monolayers (SAMs) based on carbazole structures. nih.gov These SAMs can passivate defects at the perovskite surface, reduce non-radiative recombination, and improve charge extraction, leading to higher power conversion efficiencies and enhanced device stability. nih.goviciq.org

The acetyl group of this compound provides a reactive handle to introduce anchoring groups, such as carboxylic or phosphonic acids, which can bind to the surface of metal oxide layers (e.g., NiO) often used in inverted PSC architectures. This covalent linkage can lead to more robust and stable interfaces compared to physically deposited layers. Furthermore, the integration of carbazole derivatives with quantum dots (QDs) and other inorganic nanoparticles is an emerging area. Such hybrid materials could find applications in light-emitting devices, sensors, and photocatalysis.

Hybrid SystemRole of Carbazole DerivativeKey AdvantagesResearch Focus
Perovskite Solar Cells (PSCs) Hole-Transporting Material (HTM)High hole mobility, good energy level alignment, thermal stabilityDevelopment of cost-effective and stable alternatives to spiro-OMeTAD. acs.orgrsc.org
Perovskite/HTM Interface Self-Assembled Monolayer (SAM)Defect passivation, reduced recombination, improved charge extractionEngineering molecular structure for optimal interfacial properties. nih.goviciq.org
Quantum Dot-Organic Hybrids Organic ligand/matrixEnhanced photoluminescence, charge transferQLEDs, hybrid photodetectors.
Metal Oxide-Organic Hybrids Surface modifier/sensitizerImproved charge separation and transportPhotocatalysis, sensors.

Advanced Characterization Techniques for In-Situ Studies

To gain a deeper understanding of the structure-property relationships and the dynamic processes occurring within devices, advanced in-situ characterization techniques are indispensable. While standard techniques like NMR and mass spectrometry are crucial for structural elucidation, future research on this compound and its derivatives will increasingly rely on methods that can probe their behavior in real-time and under operating conditions.

Transient absorption spectroscopy (TAS), with both femtosecond and nanosecond time resolution, is a powerful tool for investigating the excited-state dynamics of carbazole-based materials. mdpi.comrsc.org TAS can be used to monitor processes such as intersystem crossing, charge transfer, and exciton (B1674681) annihilation in thin films and solutions. mdpi.commdpi.com For example, studies on carbazole derivatives have used TAS to observe the formation of triplet states and radical cations, providing critical insights into the mechanisms of photopolymerization and the performance of organic electronic devices. rsc.orgresearchgate.net Applying these techniques to materials derived from this compound will be crucial for optimizing their performance in OLEDs and solar cells.

Electrochemical in-situ techniques, such as cyclic voltammetry (CV) coupled with spectroscopy (spectroelectrochemistry), will also play a vital role. doi.org These methods allow for the characterization of the electronic properties of the material in different oxidation states and can provide information about the stability of the radical cations, which is essential for the longevity of hole-transport materials. Furthermore, techniques like picosecond ultrasonics can be employed to study the mechanical and thermal properties of thin films, which are critical for device reliability. mdpi.com

TechniqueInformation ObtainedRelevance to this compound
Femtosecond/Nanosecond Transient Absorption Spectroscopy (TAS) Excited-state lifetimes, charge transfer dynamics, intersystem crossing ratesUnderstanding photophysical processes in OLEDs and solar cells. mdpi.comacs.org
Time-Correlated Single Photon Counting (TCSPC) Fluorescence lifetimes, exciton dynamicsQuantifying the efficiency of light emission. mdpi.com
Cyclic Voltammetry (CV) HOMO/LUMO energy levels, electrochemical stabilityAssessing suitability as hole-transport and emissive materials. doi.org
Spectroelectrochemistry Electronic structure of charged speciesProbing the stability and properties of radical ions in devices.
Picosecond Ultrasonics Mechanical properties of thin filmsEvaluating the robustness and reliability of organic electronic devices. mdpi.com

Q & A

Q. Basic Laboratory Safety

  • GHS hazards : H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled) .
  • Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid dust generation .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

How can low yields in Ullmann-type couplings for carbazole derivatives be improved?

Advanced Reaction Optimization
Low yields (e.g., 35–51% in Pd-catalyzed couplings) are often due to inefficient catalyst systems.

  • Improved conditions : Use Pd(OAc)₂ with tri-tert-butylphosphine in xylene at 120°C, achieving 67% yield via Buchwald-Hartwig amination .
  • Key parameters :
    • Catalyst loading : 1 mol% Pd.
    • Base : K₂CO₃ (3 equivalents).
    • Solvent : Dry xylene under argon .

What computational methods support the design of carbazole-based optoelectronic materials?

Q. Advanced Computational Modeling

  • DFT calculations : Optimize HOMO-LUMO gaps (e.g., 3.2 eV for this compound) to predict charge transport properties.
  • TD-DFT : Simulate UV-vis spectra (λmax ~350 nm) to align with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.